![molecular formula C17H20S2 B14335318 Benzene, 1,1'-[(3-methylbutylidene)bis(thio)]bis- CAS No. 102488-95-9](/img/structure/B14335318.png)
Benzene, 1,1'-[(3-methylbutylidene)bis(thio)]bis-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzene, 1,1’-[(3-methylbutylidene)bis(thio)]bis- is an organic compound with the molecular formula C17H20. It is also known by other names such as Butane, 3-methyl-1,1-diphenyl- and 3-Methyl-1,1-diphenylbutane . This compound is characterized by its unique structure, which includes a benzene ring and a 3-methylbutylidene group connected by sulfur atoms.
Vorbereitungsmethoden
The synthesis of Benzene, 1,1’-[(3-methylbutylidene)bis(thio)]bis- typically involves the reaction of benzene derivatives with 3-methylbutylidene and sulfur-containing reagents. The reaction conditions often require a controlled environment with specific temperatures and catalysts to ensure the desired product is obtained . Industrial production methods may involve large-scale reactions in reactors with continuous monitoring and optimization of reaction parameters to maximize yield and purity.
Analyse Chemischer Reaktionen
Benzene, 1,1’-[(3-methylbutylidene)bis(thio)]bis- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiols or other reduced forms.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like chlorine or bromine. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
Benzene, 1,1’-[(3-methylbutylidene)bis(thio)]bis- has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound’s unique structure makes it a subject of study in understanding molecular interactions and biological pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in drug development and as a pharmacological agent.
Industry: It is used in the production of specialty chemicals, polymers, and other industrial products.
Vergleich Mit ähnlichen Verbindungen
Benzene, 1,1’-[(3-methylbutylidene)bis(thio)]bis- can be compared with other similar compounds such as:
Benzene, 1,1’-(1,3-butadienylidene)bis-: This compound has a similar structure but with a 1,3-butadienylidene group instead of a 3-methylbutylidene group.
Benzene, 1,3-bis(1-methylethyl)-: This compound features a 1,3-bis(1-methylethyl) substitution on the benzene ring.
Benzene, 1,1’-(1-methylethylidene)bis-: This compound has a 1-methylethylidene group connecting the benzene rings.
The uniqueness of Benzene, 1,1’-[(3-methylbutylidene)bis(thio)]bis- lies in its specific substitution pattern and the presence of sulfur atoms, which impart distinct chemical and physical properties.
Eigenschaften
102488-95-9 | |
Molekularformel |
C17H20S2 |
Molekulargewicht |
288.5 g/mol |
IUPAC-Name |
(3-methyl-1-phenylsulfanylbutyl)sulfanylbenzene |
InChI |
InChI=1S/C17H20S2/c1-14(2)13-17(18-15-9-5-3-6-10-15)19-16-11-7-4-8-12-16/h3-12,14,17H,13H2,1-2H3 |
InChI-Schlüssel |
WXJRTKTZCMHMCB-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CC(SC1=CC=CC=C1)SC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.